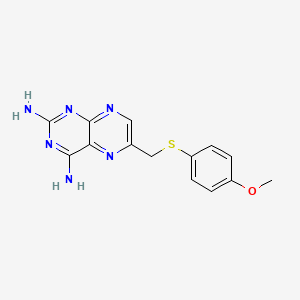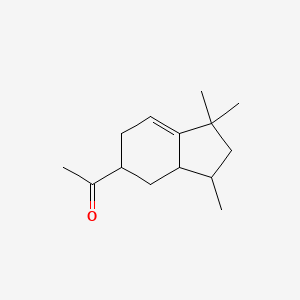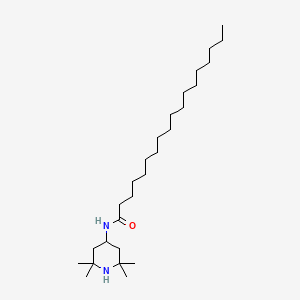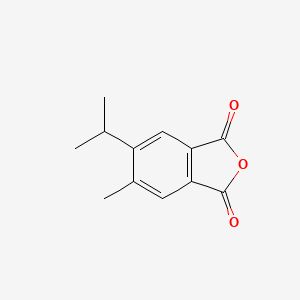
5-Isopropyl-4-methylphthalic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-4-methylphthalic anhydride is a heterocyclic organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22188 g/mol . It is known for its unique structure, which includes a five-membered ring, a six-membered ring, and an anhydride functional group. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Isopropyl-4-methylphthalic anhydride can be synthesized through several methods. One common approach involves the reaction of 5-isopropyl-4-methylphthalic acid with acetic anhydride under reflux conditions . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-4-methylphthalic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 5-isopropyl-4-methylphthalic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Esterification: Requires an alcohol and a catalyst, such as sulfuric acid, under reflux conditions.
Amidation: Involves the use of amines and may require a dehydrating agent, such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Hydrolysis: 5-Isopropyl-4-methylphthalic acid.
Esterification: Various esters depending on the alcohol used.
Amidation: Corresponding amides based on the amine used.
Aplicaciones Científicas De Investigación
5-Isopropyl-4-methylphthalic anhydride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-4-methylphthalic anhydride involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines . This leads to the formation of carboxylic acids, esters, or amides, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
5-Isopropyl-4-methylphthalic acid: The hydrolyzed form of the anhydride.
Hexahydro-4-methylphthalic anhydride: Another anhydride with a similar structure but different reactivity.
Trimellitic anhydride: A related compound with three carboxylic acid groups.
Uniqueness
5-Isopropyl-4-methylphthalic anhydride is unique due to its specific substitution pattern and the presence of both isopropyl and methyl groups on the aromatic ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
84029-86-7 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5-methyl-6-propan-2-yl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C12H12O3/c1-6(2)8-5-10-9(4-7(8)3)11(13)15-12(10)14/h4-6H,1-3H3 |
Clave InChI |
HARMCMJYOSSBBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C(C)C)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)
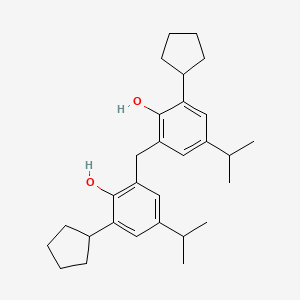

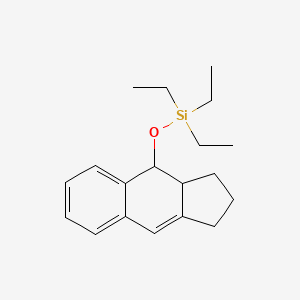
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)
![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
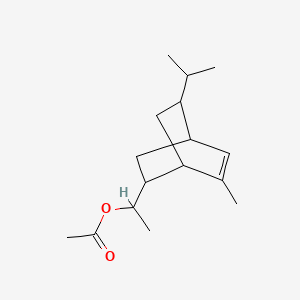
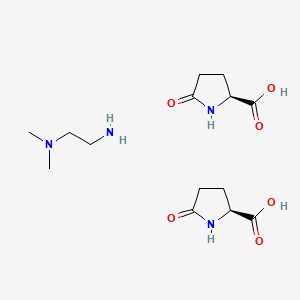

![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
